Product packaging for 2-bromo-1-N-tert-butylbenzene-1,4-diamine(Cat. No.:)

2-bromo-1-N-tert-butylbenzene-1,4-diamine

Cat. No.: B7873233
M. Wt: 243.14 g/mol
InChI Key: LGDOOPDSFMBZII-UHFFFAOYSA-N
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Description

Significance of Aryl Diamine Scaffolds in Modern Chemical Research

Aryl diamine scaffolds, which feature two amino groups attached to an aromatic ring, are fundamental structural motifs in modern chemical research. Their importance stems from their rigid frameworks and their ability to act as hydrogen bond donors, ligands for metal catalysts, and precursors to highly conjugated systems. In medicinal chemistry, these scaffolds are integral to the design of therapeutic agents. For instance, series of aryl diamines have been synthesized and evaluated as potent inhibitors of enzymes like leukotriene A4 hydrolase, which is involved in inflammatory processes. nih.gov The defined stereochemistry and electronic nature of aryl diamines make them privileged scaffolds in the development of multi-target ligands for complex conditions such as Alzheimer's disease. nih.gov Beyond medicine, these structures are crucial in materials science, where they are used to construct layered inorganic-organic hybrid materials and functional polymers. rsc.orgnih.gov The diamine moiety allows for the systematic growth of extended networks, making them valuable in the synthesis of advanced materials with tailored electronic and physical properties.

Overview of Functionalized Benzene-1,4-diamines as Key Intermediates

Functionalized benzene-1,4-diamines, also known as p-phenylenediamines, are highly valued as key intermediates in organic synthesis. The presence of reactive amino groups, combined with other substituents on the benzene (B151609) ring, allows for a diverse range of chemical transformations. These intermediates serve as versatile building blocks for creating more complex molecules. For example, p-phenylenediamine (B122844) has been used to functionalize graphene, which is then decorated with cobalt ferrite (B1171679) to create advanced binary hybrids for microwave absorption applications. nih.gov In polymer chemistry, p-phenylenediamine is a monomer used to synthesize polymers with applications in water treatment for adsorbing contaminants. nih.gov The ability to introduce various functional groups onto the benzene-1,4-diamine core enables chemists to fine-tune the properties of the resulting materials, making these intermediates essential for developing new functional organic materials and catalysts. mdpi.comacs.org

Specific Focus: The 2-Bromo-1-N-tert-butylbenzene-1,4-diamine Architecture in Contemporary Organic Chemistry

Within the broad class of functionalized aryl diamines, this compound (CAS Number: 1249234-21-6) emerges as a noteworthy synthetic building block. bldpharm.comangenechemical.com Its architecture is defined by a p-phenylenediamine core strategically substituted with both a bromine atom and a bulky tert-butylamino group.

This specific arrangement of functional groups offers distinct advantages for contemporary organic synthesis. The bromine atom serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Buchwald-Hartwig amination), which are cornerstone transformations for constructing complex molecular frameworks. The presence of two different amine functionalities—a primary amine and a secondary tert-butylamine (B42293)—allows for selective, stepwise reactions. The sterically hindered tert-butyl group can direct reactions to the less hindered primary amine or can be used to modulate the electronic properties and solubility of derivative compounds.

While specific research detailing the direct applications of this compound is not extensively published, its value lies in its potential as a readily available intermediate. A plausible synthetic route to this class of compounds involves the nitration of a substituted benzene followed by reduction. For instance, a related precursor, 2-bromo-1-tert-butyl-4-nitrobenzene, is a known compound that could, in principle, be reduced to form the corresponding diamine. nih.gov The availability of such building blocks facilitates the efficient synthesis of novel compounds for applications in drug discovery, materials science, and organocatalysis.

Physicochemical Properties of this compound

Property Value Reference
CAS Number 1249234-21-6 bldpharm.comangenechemical.comcrysdotllc.com
Molecular Formula C₁₀H₁₅BrN₂ crysdotllc.com
Molecular Weight 243.14 g/mol crysdotllc.com

| Purity | ≥95% | crysdotllc.com |

Interactive Data Table: Compound Identifiers

Identifier Type Identifier
Compound Name This compound
CAS Number 1249234-21-6

| MDL Number | MFCD16085357 |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15BrN2 B7873233 2-bromo-1-N-tert-butylbenzene-1,4-diamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-N-tert-butylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6,13H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDOOPDSFMBZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 1 N Tert Butylbenzene 1,4 Diamine

Strategic Approaches to the Benzene-1,4-diamine Core

The benzene-1,4-diamine (p-phenylenediamine) scaffold is a common building block in organic synthesis. Its preparation can be achieved through several well-established routes, often starting from readily available nitroaromatics.

Synthesis of p-Phenylenediamines via Condensation and Alkylation Reactions

The synthesis of N-substituted p-phenylenediamines can be achieved through condensation reactions followed by reduction. A common industrial method involves the reaction of a ketone or aldehyde with an aniline (B41778) derivative, followed by hydrogenation. For instance, the production of N,N'-di-sec-butyl-p-phenylenediamine involves the reaction of p-nitroaniline with butanone, followed by catalytic hydrogenation. google.com This process typically utilizes a platinum-on-carbon (Pt/C) catalyst under hydrogen pressure. google.com A similar approach could be envisioned for the synthesis of an N-tert-butylated analog, although the steric hindrance of the tert-butyl group might necessitate alternative ketone precursors or reaction conditions.

Another approach involves the condensation of p-hydroxydiphenylamine with a primary amine in the presence of methanol. nih.gov The resulting imine can then be hydrogenated to the corresponding diamine. nih.gov These methods highlight the versatility of condensation chemistry in building the p-phenylenediamine (B122844) core.

Reductive Alkylation Pathways for Aryl Diamines

Reductive amination, or reductive alkylation, is a powerful and widely used method for the formation of C-N bonds. organic-chemistry.orgmasterorganicchemistry.com This one-pot reaction combines the formation of an imine or enamine from an amine and a carbonyl compound with its simultaneous reduction. In the context of synthesizing the target molecule, reductive alkylation could be employed to introduce the tert-butyl group.

A plausible route would involve the reaction of p-phenylenediamine or a protected p-phenylenediamine derivative with a suitable carbonyl equivalent for the tert-butyl group, such as acetone, followed by reduction. The direct reductive alkylation of amines with aldehydes and ketones can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. organic-chemistry.orgmasterorganicchemistry.comyoutube.com The choice of reducing agent is crucial, as it must selectively reduce the iminium ion in the presence of the carbonyl starting material. youtube.com

A patent describes the production of N,N'-di-sec-butyl-p-phenylenediamine from p-nitroaniline and butanone under hydrogen pressure with a Pt/C catalyst, which combines the reduction of the nitro group and the reductive alkylation in a single process. google.com A similar strategy could potentially be adapted for the synthesis of N-tert-butyl-p-phenylenediamine starting from p-nitroaniline and a tert-butyl ketone equivalent.

Installation of the N-tert-Butylamine Moiety

The introduction of the sterically demanding tert-butyl group onto an amino group of the p-phenylenediamine core requires specific synthetic strategies to overcome potential steric hindrance.

N-Alkylation and N-Substitution Strategies for Amino Groups

Direct N-alkylation of p-phenylenediamine or its derivatives with a tert-butyl halide is generally challenging due to the low reactivity of tertiary halides in SN2 reactions and the potential for elimination reactions. However, alkylation of phenols with tert-butyl alcohol catalyzed by acidic catalysts is a well-established industrial process, suggesting that under the right conditions, direct alkylation of an amino group could be feasible. mdpi.comresearchgate.netresearchgate.netijarse.com

A more common and effective method for the N-arylation of amines is the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgnih.govnih.govorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or triflates and amines. In a retrosynthetic sense, one could envision coupling tert-butylamine (B42293) with a suitably protected 4-bromoaniline (B143363) derivative. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. nih.gov

Alternatively, one could start with N-Boc-p-phenylenediamine, which is commercially available. sigmaaldrich.com The Boc (tert-butoxycarbonyl) group serves as a protecting group for one of the amino functionalities and can be cleaved under acidic conditions.

Direct Amination Reactions with tert-Butylamine or its Equivalents

Direct amination of an aryl halide with tert-butylamine represents a straightforward approach to install the N-tert-butyl group. The Buchwald-Hartwig amination is the premier method for this transformation. wikipedia.orglibretexts.orgnih.govnih.govorganic-chemistry.org For example, the coupling of an aryl bromide with tert-butylamine can be achieved using a palladium catalyst and a suitable ligand. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, need to be carefully optimized to achieve high yields, especially with sterically hindered amines like tert-butylamine.

The following table summarizes representative conditions for Buchwald-Hartwig amination reactions involving aryl halides and amines, which could be adapted for the synthesis of an N-tert-butyl-p-phenylenediamine derivative.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst/Ligand Base Solvent Temp. (°C) Yield (%) Reference
Aryl Bromide Primary Amine Pd₂(dba)₃ / BINAP NaOt-Bu Toluene 80 >80 wikipedia.org
Aryl Bromide Secondary Amine [Pd(allyl)Cl]₂ / t-BuXPhos NaOt-Bu Toluene RT-100 79-95 nih.gov
Aryl Chloride Primary Amine Pd(OAc)₂ / P(t-Bu)₃ NaOt-Bu Toluene 100 70-95 wikipedia.org

Regioselective Bromination Techniques for Aromatic Systems

The final step in the synthesis of 2-bromo-1-N-tert-butylbenzene-1,4-diamine is the regioselective bromination of the N-tert-butyl-p-phenylenediamine intermediate. The directing effects of the two amino groups would typically favor bromination at the positions ortho to the amino groups. However, to achieve selective bromination at a single ortho position, strategic manipulation of the directing groups is necessary.

The strong activating and ortho-, para-directing nature of the amino group often leads to polybromination when aniline is treated with bromine water. khanacademy.orgyoutube.com To control the regioselectivity and achieve monobromination, the activating effect of the amino group must be attenuated. This is commonly achieved by acylation of the amino group to form an amide. The resulting acetamido group is still ortho-, para-directing but is less activating than the amino group, allowing for more controlled bromination. ncert.nic.in

In the context of N-tert-butyl-p-phenylenediamine, one of the amino groups could be selectively acylated. The bulky N-tert-butyl group might sterically hinder the acylation of the adjacent amino group, allowing for selective acylation of the less hindered primary amino group. Subsequent bromination would then be directed to the position ortho to the more activating N-tert-butylamino group. A final hydrolysis step would remove the acyl protecting group to yield the desired product.

Alternatively, directed ortho-metalation could be employed to achieve regioselective bromination. This involves deprotonation of the position ortho to a directing group with a strong base, followed by quenching with an electrophilic bromine source. However, the presence of two amino groups could complicate this approach.

A study on the metabolism of p-phenylenediamine derivatives has shown that N-acetylation can occur regioselectively, which supports the feasibility of using acylation as a directing group strategy. nih.govnih.gov

The following table outlines a plausible synthetic sequence for the target compound, incorporating the strategies discussed.

Table 2: Plausible Synthetic Route

Step Reaction Reagents and Conditions Intermediate/Product
1 Protection p-Phenylenediamine, Boc₂O, THF N-Boc-p-phenylenediamine
2 N-Alkylation NaH, t-BuBr, DMF N-Boc-N'-tert-butyl-p-phenylenediamine
3 Deprotection TFA, CH₂Cl₂ N-tert-Butyl-p-phenylenediamine
4 Acylation Acetic anhydride (B1165640), Pyridine N-Acetyl-N'-tert-butyl-p-phenylenediamine
5 Bromination NBS, CH₃CN 2-Bromo-N-acetyl-N'-tert-butyl-p-phenylenediamine
6 Hydrolysis HCl, H₂O, Heat This compound

This proposed route utilizes well-established reactions and protecting group strategies to control the regiochemical outcome of each step, providing a viable pathway to the target compound.

Electrophilic Aromatic Substitution: Challenges and Selectivity Control in Anilines

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of benzene (B151609) derivatives. However, the direct electrophilic bromination of anilines is often complicated by the powerful activating and ortho-, para-directing nature of the amino group. libretexts.orglibretexts.org This high reactivity can lead to a lack of selectivity, often resulting in the formation of polybrominated products. libretexts.orglibretexts.org For instance, the reaction of aniline with bromine water readily yields 2,4,6-tribromoaniline. byjus.com

Another significant challenge in the electrophilic substitution of anilines is their basicity. In the presence of Lewis acids, which are often required for reactions like Friedel-Crafts alkylation and acylation, the amino group can act as a Lewis base and coordinate with the catalyst. chemistrysteps.com This forms a positively charged ammonium (B1175870) species, which deactivates the aromatic ring and prevents the desired substitution from occurring. chemistrysteps.com Direct nitration of aniline can also be problematic as it can lead to oxidative decomposition of the starting material. libretexts.orglibretexts.org

To overcome these challenges and control the selectivity of electrophilic substitution on anilines, a common strategy is to protect the amino group, most frequently by converting it to an amide. Acetylation of the amino group to form an acetanilide (B955) attenuates the activating effect of the substituent, making the reaction more controllable and preventing overreaction. libretexts.org The acetyl group can be removed by hydrolysis after the desired substitution has been achieved. libretexts.org This protection-deprotection sequence adds steps to the synthesis but is often necessary to achieve the desired regioselectivity.

Transition-Metal Catalyzed C-H Bromination Methodologies

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and selective functionalization of aromatic rings, offering an alternative to traditional electrophilic substitution reactions. researchgate.net

A significant advancement in the synthesis of substituted anilines is the development of palladium-catalyzed methods for meta-C-H bromination. nih.govrsc.orgrsc.org Classical electrophilic bromination of anilines overwhelmingly favors the formation of ortho- and para-isomers due to the electronic properties of the amino group. nih.govrsc.org However, palladium catalysis can overcome this inherent reactivity pattern.

These methods often employ a directing group to guide the catalyst to the desired meta-position. By using a cleavable nitrile-based directing group, for example, it is possible to achieve meta-C-H bromination of aniline derivatives with high selectivity. nih.govrsc.org The reaction typically uses a palladium(II) catalyst, such as palladium acetate, in the presence of a suitable brominating agent like N-bromophthalimide (NBP). nih.govrsc.org The addition of acid additives has been shown to be crucial for the success of this transformation. nih.govrsc.org

This methodology is tolerant of a wide range of functional groups and can be applied to di-substituted anilines, providing a direct route to highly substituted aniline derivatives that would be difficult to access through conventional methods. rsc.org The ability to remove the directing group after the reaction further enhances the synthetic utility of this approach. rsc.org

Sandmeyer Reaction for Aryl Bromide Formation

The Sandmeyer reaction is a classical and highly versatile method for the introduction of a bromine atom onto an aromatic ring. geeksforgeeks.orgwikipedia.orgmasterorganicchemistry.com Discovered by Traugott Sandmeyer in 1884, this reaction involves the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst. geeksforgeeks.orgwikipedia.orgpku.edu.cn

The reaction proceeds in two main steps. First, the aromatic amine is treated with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid, at low temperatures (0–5 °C) to form the aryl diazonium salt. byjus.com In the second step, the diazonium salt is treated with cuprous bromide (CuBr), which catalyzes the substitution of the diazonium group with a bromine atom, releasing nitrogen gas. masterorganicchemistry.combyjus.com The mechanism is believed to involve a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical. wikipedia.orgmasterorganicchemistry.com

The Sandmeyer reaction is of great synthetic importance because it allows for the introduction of a bromine atom in positions that may not be accessible through direct electrophilic bromination. byjus.com It is a reliable method that complements electrophilic aromatic substitution strategies. pku.edu.cnbyjus.com

Environmentally Benign Bromination Protocols

Traditional bromination methods often involve the use of hazardous reagents like elemental bromine and chlorinated solvents, leading to environmental concerns. researchgate.netacsgcipr.org As a result, there has been a growing interest in developing more environmentally benign bromination protocols.

One such approach involves the use of an aqueous calcium bromide-bromine (CaBr2-Br2) system as a recyclable brominating reagent. researchgate.net This method has been shown to be effective for the bromination of various aromatic compounds, including anilines and phenols, under ambient conditions without the need for metal catalysts or acidic additives. researchgate.net Another "green" approach utilizes a hydrogen peroxide-hydrobromic acid (H2O2-HBr) system in an aqueous medium. epa.gov This system can efficiently brominate activated and less activated aromatic molecules at room temperature. epa.gov

The use of ionic liquids as solvents for bromination reactions with copper(II) bromide has also been explored. beilstein-journals.org This method allows for the direct bromination of unprotected anilines with high yield and regioselectivity under mild conditions, offering a safer and more environmentally friendly alternative to traditional methods. beilstein-journals.org These greener approaches often feature milder reaction conditions, simpler work-up procedures, and the use of less hazardous and recyclable reagents. acsgcipr.orgepa.gov

Integrated Synthetic Pathways and Multi-Step Syntheses

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated in different ways to produce a variety of related target molecules. nih.govrsc.org This strategy is particularly useful for creating a library of compounds for screening purposes. For instance, a functionalized benzene diamine could serve as a common intermediate that is then subjected to various bromination, alkylation, or acylation reactions to generate a diverse set of derivatives. rsc.orgresearchgate.net

The development of methods for the synthesis of oligoaryls containing alternating benzene and furan (B31954) rings using a rapid convergent/divergent approach from propargylic dithioacetals showcases the power of these strategies in building complex aromatic structures. nih.gov The choice between a convergent and divergent strategy depends on the specific goals of the synthesis, with convergent approaches often being favored for the efficient synthesis of a single target molecule and divergent approaches being ideal for the generation of molecular diversity.

One-Pot and Cascade Reaction Sequences

A hypothetical yet chemically sound one-pot synthesis could proceed via two main sequential steps: the selective N-tert-butylation of p-phenylenediamine, followed by the in-situ regioselective bromination of the resulting N-tert-butyl-p-phenylenediamine.

Step 1: N-tert-butylation of p-Phenylenediamine

The introduction of a tert-butyl group onto one of the amino groups of p-phenylenediamine is the logical first step. This can be challenging due to the potential for dialkylation and the reduced nucleophilicity of the second amino group after the first is alkylated. A common method for tert-butylation involves the use of isobutylene (B52900) or tert-butyl halides under acidic conditions. However, for a one-pot sequence, conditions that are compatible with a subsequent bromination step are crucial.

A plausible approach would be the use of a modified Friedel-Crafts alkylation or a related reaction using a tert-butyl source that can be activated under relatively mild conditions. For instance, the use of tert-butyl bromide in the presence of a mild Lewis acid or a silica (B1680970) gel catalyst has been shown to be effective for the tert-butylation of phenols, a reaction that shares mechanistic similarities with the alkylation of anilines. researchgate.net

Step 2: Regioselective Bromination

Following the N-tert-butylation, the resulting intermediate, N-tert-butyl-p-phenylenediamine, would be brominated in the same reaction vessel. The directing effects of the amino and N-tert-butylamino groups would favor bromination at the positions ortho to these groups. The bulky tert-butyl group would likely sterically hinder the position ortho to it, thereby favoring bromination at the position ortho to the unsubstituted amino group, yielding the desired this compound.

Several reagents are available for the regioselective bromination of anilines under mild conditions that could be compatible with a one-pot setup. organic-chemistry.org The use of N-bromosuccinimide (NBS) or a combination of potassium bromide and an oxidizing agent in an appropriate solvent system could achieve the desired regioselectivity. organic-chemistry.org

Proposed One-Pot Reaction Scheme:

A potential one-pot synthesis is outlined below. This proposed sequence is based on analogous reactions reported in the literature for N-alkylation and bromination of aromatic amines.

Reactants: p-Phenylenediamine, tert-butyl bromide

Reagents: Mild Lewis acid catalyst (e.g., ZnCl₂ or silica gel) for the alkylation step, followed by the addition of a brominating agent (e.g., N-bromosuccinimide).

Solvent: A solvent compatible with both reaction steps, such as a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF).

Temperature: The alkylation step might require gentle heating, followed by cooling for the bromination step.

The proposed reaction is illustrated in the table below:

StepReactant(s)Reagent(s)Intermediate/ProductProposed Conditions
1p-Phenylenediamine, tert-butyl bromideZnCl₂ (catalytic)N-tert-butyl-p-phenylenediamineAcetonitrile, 50-60 °C, 4-6 h
2In-situ generated intermediateN-BromosuccinimideThis compoundCooled to 0-5 °C, then stirred at room temperature for 2-4 h

Detailed Research Findings and Considerations:

The feasibility of such a one-pot reaction hinges on several factors. The choice of catalyst for the N-alkylation step is critical to avoid side reactions and ensure compatibility with the subsequent bromination. While strong Lewis acids could lead to undesired byproducts, milder catalysts are more promising.

Furthermore, the regioselectivity of the bromination step is a key consideration. The electronic and steric effects of the substituents on the phenylenediamine ring play a crucial role. The amino group is a strong activating group and an ortho-, para-director. The N-tert-butylamino group is also activating and ortho-, para-directing. In N-tert-butyl-p-phenylenediamine, the positions ortho to both amino groups are electronically activated. However, the significant steric bulk of the tert-butyl group would be expected to disfavor substitution at the adjacent ortho position, thus directing the incoming electrophile (bromine) to the position ortho to the primary amino group.

While a direct cascade reaction where a single set of conditions promotes both N-alkylation and bromination is less likely due to the differing requirements of these two transformations, a sequential one-pot process is a viable and efficient synthetic strategy worth exploring. Further research would be needed to optimize the reaction conditions, including the catalyst, solvent, temperature, and stoichiometry of the reagents to maximize the yield of the desired product and minimize the formation of isomers and dialkylated or polybrominated byproducts.

Reactivity and Transformational Pathways of 2 Bromo 1 N Tert Butylbenzene 1,4 Diamine

Reactivity of the Aryl Halide Functionality

The carbon-bromine bond is a key anchor for molecular elaboration, serving as a versatile handle for introducing new substituents onto the aromatic core. Palladium-catalyzed reactions are particularly prominent in this context.

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-B bonds from aryl halides under relatively mild conditions with high functional group tolerance. nih.govnih.gov

The Suzuki-Miyaura coupling reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a powerful method for the synthesis of biaryl structures. For substrates like 2-bromo-1-N-tert-butylbenzene-1,4-diamine, which contains an unprotected ortho-aniline moiety, specific catalytic systems are required to achieve good to excellent yields. Research on analogous unprotected ortho-bromoanilines has demonstrated that catalysts such as CataXCium A Pd G3 are uniquely effective. libretexts.org The reaction shows broad compatibility with a variety of aryl, heteroaromatic, alkyl, and alkenyl boronic esters, tolerating both electron-donating and electron-withdrawing groups. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Bromoanilines

Coupling Partner Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
Phenylboronic acid Pd(OAc)₂ (2), SPhos (4) K₃PO₄ Toluene/H₂O 100 95
4-Methoxyphenylboronic acid CataXCium A Pd G3 (2) K₃PO₄ Dioxane/H₂O 100 92
3-Pyridinylboronic acid Pd₂(dba)₃ (1.5), XPhos (3) K₂CO₃ 1,4-Dioxane 80 88
Methylboronic acid PdCl₂(dppf) (3) Cs₂CO₃ THF/H₂O 70 75

This table presents generalized conditions based on studies of similar ortho-bromoaniline substrates.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction is instrumental in synthesizing more complex aniline (B41778) derivatives. The transformation of this compound would involve reacting the aryl bromide with another amine in the presence of a palladium catalyst and a strong base. The choice of phosphine (B1218219) ligand is critical and is often tailored to the specific substrates. Given the existing amine functionalities, intramolecular reactions or the use of protecting groups might be necessary to achieve selective intermolecular C-N bond formation at the bromide position.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Amine Catalyst System Base Solvent Temp (°C)
Aniline Pd₂(dba)₃ / BINAP NaOBu-t Toluene 100
Morpholine Pd(OAc)₂ / XPhos K₂CO₃ 1,4-Dioxane 110
Benzylamine PdCl₂(Amphos)₂ Cs₂CO₃ t-BuOH 90
Carbazole Pd(OAc)₂ / RuPhos K₃PO₄ Toluene 100

This table illustrates general conditions applicable to aryl bromides.

The introduction of a nitrile group (cyanation) or a boronate ester (borylation) significantly expands the synthetic potential of the parent molecule.

Cyanation: The palladium-catalyzed cyanation of aryl bromides transforms the C-Br bond into a C-CN bond. The resulting aryl nitrile is a valuable intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. Various cyanide sources can be used, including potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is a non-toxic alternative to simple cyanide salts. nih.govnih.gov Catalyst poisoning by the cyanide ion is a known challenge, often mitigated by the choice of ligand and reaction conditions. nih.govresearchgate.net

Borylation: The Miyaura borylation reaction introduces a boronic acid pinacol (B44631) ester (Bpin) group in place of the bromine atom. This transformation is typically achieved using bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacol borane (B79455) (HBpin) as the boron source. nih.govnih.gov The product, a boronate ester, is a key intermediate for subsequent Suzuki-Miyaura couplings, allowing for a modular approach to complex molecule synthesis. nih.govresearchgate.net

Table 3: Conditions for Cyanation and Borylation of Aryl Bromides

Transformation Reagent Catalyst System Base Solvent Temp (°C)
Cyanation K₄[Fe(CN)₆] Pd(OAc)₂ / dppf Na₂CO₃ DMA 120
Cyanation Zn(CN)₂ Pd₂(dba)₃ / XPhos DMF 100
Borylation B₂pin₂ PdCl₂(dppf) KOAc 1,4-Dioxane 80
Borylation HBpin PdCl₂(CH₃CN)₂ / PCy₃ Et₃N Toluene 90

This table outlines common methodologies for the functionalization of aryl bromides.

Other Metal-Catalyzed Coupling and Functionalization Reactions

Beyond the core palladium-catalyzed reactions, the aryl bromide functionality is amenable to other important transformations.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. libretexts.orgwikipedia.org Copper-free conditions have also been developed. organic-chemistry.orgucsb.edunih.gov This method is highly effective for creating C(sp²)-C(sp) bonds under mild conditions. libretexts.org

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. wikipedia.org This reaction is a powerful tool for the vinylation of aryl rings, typically yielding the trans-substituted alkene as the major product. thieme-connect.deorganic-chemistry.org The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity, especially with electron-rich bromoanilines. thieme-connect.deacs.org

Reactivity of the Amine Functionalities

This compound possesses two distinct amine groups: a primary arylamine (-NH₂) and a secondary N-alkylated arylamine (-NH-t-Bu). Their nucleophilicity and reactivity are influenced by the electronic effects of the aromatic ring and the steric hindrance imposed by the bulky tert-butyl group.

The primary amine is generally more accessible for reactions such as acylation, sulfonylation, and alkylation. However, direct alkylation of amines can be difficult to control and often leads to mixtures of products due to over-alkylation. acs.org

The secondary amine is significantly more sterically hindered due to the adjacent tert-butyl group. This steric bulk can be exploited to achieve selective reactions at the primary amine position. For instance, acylation with an acyl chloride or anhydride (B1165640) would be expected to occur preferentially at the less hindered primary amine. Theoretical studies on similarly structured N,N'-substituted p-phenylenediamines provide insights into the reaction sites for processes like dehydrogenation. researchgate.net The reactivity of these amines is also central to their function as antioxidants, where they can undergo oxidation. acs.orgnoaa.gov The N-tert-butyl group can influence reaction pathways; for example, its presence is known to facilitate certain nickel-photoredox cross-coupling reactions where tert-butylamine (B42293) acts as a beneficial additive. acs.org

Acylation and Alkylation Reactions at Nitrogen Centers

The nitrogen atoms of the two diamine groups serve as nucleophilic centers, readily participating in acylation and alkylation reactions. However, the primary amine and the N-tert-butyl-substituted secondary amine exhibit different reactivities. Generally, the primary amine is more nucleophilic and less sterically hindered than the N-tert-butyl amine.

Acylation: In Friedel-Crafts acylation, an acyl group is introduced, typically using an acyl chloride or anhydride with a Lewis acid catalyst. This reaction would form an amide. Given the two amine sites, selective acylation would likely occur at the more accessible primary amine under controlled conditions.

Alkylation: Alkylation introduces an alkyl group onto the nitrogen atom. Similar to acylation, direct substitution at the nitrogen atoms can occur, with the primary amine being the more probable site of initial reaction due to lower steric hindrance. researchgate.net Friedel-Crafts alkylation conditions, which involve an alkyl halide and a Lewis acid, can lead to the formation of carbocation intermediates that are then attacked by the nucleophilic amine. youtube.com However, a significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation, where the newly alkylated amine, now more activated, can react further. youtube.comyoutube.com The presence of the electron-withdrawing bromo group on the aromatic ring can decrease the nucleophilicity of the amines, potentially requiring more forcing reaction conditions. youtube.com

Table 1: Comparison of General Amine Alkylation Methods

Alkylation Method Reagent Type Typical Conditions Selectivity Notes
Reductive Alkylation Aldehyde or Ketone H₂, Metal Catalyst (e.g., CuO-ZnO-Al₂O₃) Can be controlled to produce mono- or di-substituted products. researchgate.netgoogle.com
Direct Alkylation Alkyl Halide Base, Solvent Prone to polyalkylation; selectivity can be poor. researchgate.net
Friedel-Crafts Type Alkene + Acid (HF) Lewis or Brønsted Acid Generates carbocation electrophile; subject to rearrangements. youtube.com
With Oxonium Salts Trialkyloxonium Salt Inert Solvent Powerful alkylating agents, often leading to O-alkylation in amides before rearrangement. researchgate.net

Selective Functionalization of Diamines

Achieving selective functionalization of one amine group in the presence of another is a significant synthetic challenge. For a molecule like this compound, this involves differentiating between the primary amine and the sterically encumbered secondary amine.

The choice of catalyst is crucial for controlling chemo- and regioselectivity in the modification of polyfunctional molecules. nih.govrsc.org Homogeneous catalysis, in particular, offers a powerful tool for such transformations.

For instance, rhodium/xantphos catalyst systems have been developed for the direct chemo- and regioselective mono-N-alkylation of primary amides using alkenes and syngas (hydroamidomethylation). nih.gov This type of system could potentially be adapted to selectively alkylate the primary amine of the target diamine. The performance of such catalysts often depends on a combination of factors, including the ligand framework, the metal center, and the use of acidic promoters to create a dual-functionality system capable of both hydroformylation and selective reduction of intermediates. nih.gov Similarly, copper-catalyzed oxidative coupling reactions have been used for the synthesis of diamine derivatives, where the ligand's electronic properties and structure are key to enabling the desired transformation. acs.org The design of the catalyst can influence which amine participates in the reaction, overcoming inherent reactivity differences through specific catalyst-substrate interactions. nih.gov

Table 2: Examples of Catalyst Systems for Selective Functionalization

Catalyst System Reaction Type Selectivity Achieved Reference
[CpRu(CH₃CN)₃][PF₆] or Rh₂(oct)₄ C-H Insertion with Diazomalonates Regioselective mono- or bis-functionalization of azahelicenes. nih.gov
Rhodium/xantphos with HOTs/HOR(F) Hydroamidomethylation Chemo- and regioselective mono-N-alkylation of primary amides. nih.gov
Naphthylpyridyl–Cu(II) with O₂ Oxidative Coupling Formation of 1,1′-binaphthyl-2,2′-diamine (BINAM) derivatives from 2-aminonaphthalenes. acs.org
Pd(PPh₃)₄ with Triethylborane Allylation Selective 3-allylation of indoles, with no N-allylation observed. beilstein-journals.org

An alternative to catalyst-controlled selectivity is the use of a supramolecular protecting group. This strategy involves the non-covalent masking of one reactive site within a molecule to allow a chemical transformation to occur at another. ulb.ac.bepsu.edu

A highly effective approach for diamines involves using a macrocyclic molecular container, such as a hexahomotrioxacalix researchgate.netarene. ulb.ac.be This type of receptor shows a high affinity and selectivity for binding primary ammonium (B1175870) ions. In the case of this compound, the primary amine could be protonated to form an ammonium ion, which would then be encapsulated by the molecular container. This encapsulation effectively shields the primary amine, leaving the N-tert-butyl amine group accessible for chemical modification. A key advantage of this supramolecular strategy is that the protection/deprotection steps are controlled by simple acid-base adjustments, allowing for a one-pot sequence and the potential to recycle the macrocyclic host. ulb.ac.be

Oxidative Transformations of N-Substituted p-Phenylenediamines

N-substituted p-phenylenediamines (PPDs) are a class of compounds known for their antioxidant properties, which stem from their ability to undergo oxidative transformations. researchgate.net The oxidation of PPDs typically proceeds through a one-electron, one-proton process to form a stable radical intermediate, which can then undergo a second oxidation to yield a quinone-diimine. researchgate.netresearchgate.net These quinone-diimines can subsequently hydrolyze to form the corresponding quinones. mdpi.comacs.orgnih.gov

For this compound, oxidation would lead to the formation of a quinone-diimine structure. The presence of substituents on the nitrogen atoms and the benzene (B151609) ring influences the oxidation potential and the stability of the resulting products. researchgate.net The N-tert-butyl group and the bromine atom will modulate the electronic properties of the system, affecting the ease of electron removal. The ultimate product of environmental or chemical oxidation is often a p-phenylenediamine-derived quinone (PPD-Q), a class of compounds recognized as environmental transformation products of PPD antioxidants used in materials like rubber. acs.orgnih.govnih.gov

Table 3: Oxidative Transformation Products of various p-Phenylenediamines (PPDs)

Parent Compound Abbreviation Key Oxidative Product Reference
N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine 6PPD 6PPD-quinone (6PPD-Q) mdpi.comacs.orgnih.gov
N-isopropyl-N′-phenyl-1,4-phenylenediamine IPPD IPPD-quinone (IPPD-Q) researchgate.netmdpi.com
N,N′-diphenyl-1,4-phenylenediamine DPPD DPPD-quinone (DPPD-Q) researchgate.netacs.org
N-phenyl-N′-cyclohexyl-p-phenylenediamine CPPD CPPD-quinone (CPPD-Q) mdpi.com

Influence of Steric and Electronic Effects of the tert-Butyl Group on Reactivity

The tert-butyl group exerts a profound influence on the reactivity of the molecule through a combination of steric and electronic effects.

Steric Effects: The most significant impact of the tert-butyl group is steric hindrance. Its bulky nature shields the adjacent secondary amine, making it a much poorer nucleophile and sterically less accessible to incoming reagents compared to the primary amine. This steric congestion dramatically decreases the reactivity of the substituted nitrogen towards nucleophilic attack. d-nb.info This inherent difference is often exploited to achieve site-selective reactions, directing functionalization to the less hindered primary amine. Furthermore, the tert-butyl group is often employed in molecular design to enforce conformational rigidity. chemrxiv.org

Mechanistic Insights into Reactions Involving 2 Bromo 1 N Tert Butylbenzene 1,4 Diamine

Elucidation of Reaction Mechanisms in Bromination Processes

The synthesis of 2-bromo-1-N-tert-butylbenzene-1,4-diamine typically involves the electrophilic bromination of a precursor, N-tert-butylbenzene-1,4-diamine. The mechanism of this reaction is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the two amino substituents.

The amino group (-NH₂) and the tert-butylamino group (-NH-t-Bu) are both strong activating groups and ortho-, para-directors due to the lone pair of electrons on the nitrogen atoms, which can be delocalized into the benzene (B151609) ring through resonance. In N-tert-butylbenzene-1,4-diamine, the para position relative to the primary amino group is occupied by the tert-butylamino group, and vice versa. Therefore, electrophilic attack is directed to the ortho positions of both amino groups.

The mechanism proceeds as follows:

Generation of the Electrophile: A brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), is used to generate the electrophilic bromine species. In the case of Br₂, a Lewis acid catalyst may be employed to polarize the Br-Br bond. With NBS, a proton source can activate the reagent.

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the benzene ring attack the electrophilic bromine atom. This attack is directed to the position ortho to one of the amino groups, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring and, importantly, onto the nitrogen atoms of the amino groups, which provides significant stabilization.

Deprotonation and Re-aromatization: A weak base, which can be the solvent or the counter-ion of the bromine source, removes a proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.

The regioselectivity of the bromination is a critical aspect. The position of bromination is ortho to one of the amine groups. The two possible ortho positions are electronically similar, but the steric bulk of the tert-butyl group on one of the amines might influence the regioselectivity, potentially favoring bromination ortho to the less sterically hindered primary amino group. However, without specific experimental data, it is difficult to definitively predict the exact isomeric ratio. To achieve high regioselectivity, reaction conditions such as the choice of brominating agent, solvent, and temperature must be carefully controlled. researchgate.netnih.govacs.org

Understanding Palladium-Catalyzed C-X/C-N Bond Formations

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly for the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The most relevant of these is the Buchwald-Hartwig amination, which allows for the arylation of amines. nih.govacs.org

Oxidative Addition and Reductive Elimination Pathways

The catalytic cycle of the Buchwald-Hartwig amination involving this compound can be broken down into two key steps: oxidative addition and reductive elimination.

Oxidative Addition: The catalytic cycle begins with a low-valent palladium(0) complex, which is typically stabilized by phosphine (B1218219) ligands. This Pd(0) species undergoes oxidative addition with the aryl bromide (this compound). In this step, the C-Br bond is broken, and the palladium atom inserts itself, forming a new Pd(II) complex. The palladium center is oxidized from the 0 to the +2 oxidation state. nih.govacs.orgchemrxiv.org The general representation is:

L_nPd(0) + Ar-Br → L_nPd(II)(Ar)(Br)

The rate of this step is influenced by the nature of the aryl halide and the ligands on the palladium. Electron-withdrawing groups on the aryl ring can accelerate the reaction, while bulky ligands on the palladium can facilitate the oxidative addition. researchgate.netnih.gov

Reductive Elimination: Following the oxidative addition, the amine coupling partner coordinates to the Pd(II) complex, typically after the bromide ligand is replaced by the amine in a ligand exchange process facilitated by a base. The base also deprotonates the coordinated amine to form a more nucleophilic amido ligand. The final step of the catalytic cycle is reductive elimination. In this step, the new C-N bond is formed between the aryl group and the amino group, and the palladium is reduced from Pd(II) back to Pd(0), thus regenerating the active catalyst. nih.govorganic-chemistry.orgacs.org The general representation is:

L_nPd(II)(Ar)(NRR') → L_nPd(0) + Ar-NRR'

Role of Ligands in Directing Catalytic Cycles and Selectivity

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions as it influences the catalyst's stability, activity, and selectivity. In the context of reactions with this compound, ligands serve several critical functions:

Stabilization of the Pd(0) state: Ligands prevent the aggregation of palladium atoms into inactive bulk metal.

Facilitating Oxidative Addition: Bulky and electron-rich phosphine ligands, such as those of the Buchwald and Hartwig type (e.g., XPhos, SPhos), can accelerate the oxidative addition of aryl bromides. researchgate.netacs.org

Promoting Reductive Elimination: The steric bulk of the ligands can create a more crowded coordination sphere around the palladium center, which can promote the bond-forming reductive elimination step. organic-chemistry.orgacs.org

Controlling Selectivity: In a molecule like this compound with two different amino groups, the ligand can play a role in directing which amine participates in a subsequent reaction if the molecule were to be used as a nucleophile. More commonly, when this molecule is the electrophile, the ligand can influence the reactivity towards different amine coupling partners. For dihaloarenes, specific ligands can direct the reaction to a particular halogen, showcasing the power of ligands in controlling regioselectivity. libretexts.orgresearchgate.net

The table below summarizes the general roles of different ligand classes in palladium-catalyzed C-N cross-coupling.

Ligand TypeKey CharacteristicsRole in Catalytic Cycle
Monodentate Phosphines e.g., P(t-Bu)₃Bulky and electron-rich, promote oxidative addition and reductive elimination.
Biaryl Phosphines e.g., XPhos, SPhosVery bulky, provide high catalyst stability and activity for challenging substrates. researchgate.net
Bidentate Phosphines e.g., dppf, BINAPCan chelate to the metal center, influencing the geometry and reactivity of the complex.
N-Heterocyclic Carbenes (NHCs) e.g., IPrStrong σ-donors, form stable complexes with palladium, often highly active.

Mechanistic Aspects of Amine Functionalization and Derivatization

The two amino groups in this compound offer opportunities for further functionalization and derivatization. The different steric and electronic environments of the primary amine and the N-tert-butyl-substituted secondary amine can lead to selective reactions.

Regioselectivity and Stereoselectivity in Diamine Transformations

When this compound is used as a nucleophile, the relative reactivity of the two amino groups determines the regioselectivity of the transformation.

Electronic Effects: The primary amino group is generally more nucleophilic than the secondary tert-butylamino group due to less steric hindrance and potentially different electronic effects from the substituents.

Steric Effects: The bulky tert-butyl group significantly hinders the approach of electrophiles to the secondary nitrogen atom. This steric hindrance can be exploited to achieve high regioselectivity, favoring reactions at the primary amino group.

For example, in acylation or alkylation reactions, it is expected that the primary amine would react preferentially. wikipedia.org By carefully choosing the electrophile and reaction conditions, it is often possible to selectively functionalize one amine over the other.

Stereoselectivity becomes a factor if a chiral center is introduced during the transformation or if the diamine is used as a chiral ligand or catalyst. While this compound itself is not chiral, its derivatives can be. For instance, if it were to be used as a ligand for a metal catalyst in an asymmetric reaction, the stereochemical outcome would be influenced by the geometry of the resulting metal complex. nih.govacs.org

Hydrogen-Atom Transfer (HAT) Processes in Diamine-Derived Catalysis

In recent years, hydrogen-atom transfer (HAT) has emerged as a powerful tool in organic synthesis for the functionalization of C-H bonds. acs.orgnih.gov Amine derivatives, including diamines, can play a role in HAT catalysis, either as the substrate undergoing C-H functionalization or as part of a catalyst that facilitates the HAT process.

The mechanism of a typical HAT process involves the homolytic cleavage of a C-H bond by a radical species. In the context of a diamine like this compound, if it were part of a larger molecule with aliphatic C-H bonds, a photocatalyst or a metal catalyst could initiate a radical process. The position of the HAT would be influenced by the bond dissociation energies of the various C-H bonds. chemrxiv.org

More interestingly, chiral diamines are often used as ligands in metal-based catalysts for enantioselective HAT reactions. The diamine ligand coordinates to the metal center and creates a chiral environment that directs the HAT from a specific prochiral C-H bond, leading to the formation of a single enantiomer of the product. While this compound is not chiral, it serves as a foundational structure that could be modified to create chiral diamine ligands for such catalytic applications. organic-chemistry.org

The general mechanism for a photocatalytic HAT process involving an amine is as follows:

Photoexcitation: A photocatalyst absorbs light and is promoted to an excited state.

Electron Transfer: The excited photocatalyst can oxidize the amine to a radical cation.

Deprotonation: The radical cation can be deprotonated at a C-H bond adjacent to the nitrogen, forming an α-amino radical.

Radical Reaction: This α-amino radical can then participate in various bond-forming reactions.

The regioselectivity of the initial C-H abstraction is a key challenge and is an active area of research.

Kinetic Studies and Reaction Profiling for Optimal Synthesis

The efficient synthesis of specialty chemicals such as this compound hinges on a deep understanding of the reaction kinetics and a thorough profiling of the reaction parameters. Such studies are crucial for maximizing product yield, minimizing the formation of impurities, and ensuring a scalable and cost-effective manufacturing process. While specific kinetic data for the synthesis of this compound is not extensively reported in publicly available literature, we can infer the critical parameters and the nature of optimization studies from analogous transformations, such as the alkylation and halogenation of aromatic amines.

A plausible synthetic route to this compound likely involves a two-step process: the mono-N-tert-butylation of p-phenylenediamine (B122844), followed by the regioselective bromination of the resulting N-tert-butyl-p-phenylenediamine. Kinetic and profiling studies would be essential to optimize both of these stages.

For the initial N-tert-butylation step, reaction profiling would aim to achieve high selectivity for the mono-alkylated product over the di-alkylated and unreacted starting material. Key parameters to investigate would include the molar ratio of reactants, the choice of catalyst, temperature, pressure, and reaction time. A patent for the synthesis of tert-butyl-para-phenylenediamines suggests that using an acidic catalyst like H-Y zeolite with isobutylene (B52900) as the alkylating agent can produce a mixture of N-tert-butyl and 2-tert-butyl-para-phenylenediamine. google.com The distribution of these products is highly dependent on the reaction conditions.

An illustrative reaction profiling study for the N-tert-butylation of p-phenylenediamine might explore the effect of temperature on product selectivity, as shown in the hypothetical data below.

Table 1: Illustrative Reaction Profile for the N-tert-butylation of p-phenylenediamine

RunTemperature (°C)Initial Pressure (psig)Conversion of p-phenylenediamine (%)Selectivity for N-tert-butyl-p-phenylenediamine (%)Selectivity for 2-tert-butyl-p-phenylenediamine (%)
118082167.050.349.7
220085776.432.556.1
3215117690.414.571.0
4220102480.27.769.0

Note: This table is based on data for a related synthesis described in patent literature and is intended for illustrative purposes to show a typical optimization study. google.com

The second step, the bromination of N-tert-butyl-p-phenylenediamine, presents its own set of challenges, primarily achieving the desired regioselectivity for the bromine to be introduced at the 2-position, ortho to the bromine and meta to the tert-butylamino group. The strong activating nature of the amino groups makes the aromatic ring highly susceptible to electrophilic attack, which can lead to multiple bromination products if not carefully controlled. videohighlight.comchemistrysteps.combyjus.com

Kinetic studies for this bromination step would involve monitoring the reaction progress over time under various conditions to determine the rate law and the influence of different parameters on the reaction rate and selectivity. Key variables for optimization would include the choice of brominating agent (e.g., Br2, N-bromosuccinimide), the solvent, temperature, and the potential use of a protective group strategy to modulate the reactivity of the amino groups. youtube.comyoutube.com The use of a non-polar solvent and low temperatures can help to control the reactivity and improve selectivity in the bromination of anilines. videohighlight.com

A data table from a hypothetical kinetic study for the bromination step might look as follows:

Table 2: Illustrative Kinetic Data for the Bromination of N-tert-butyl-p-phenylenediamine

EntryBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield of this compound (%)
1Br2CCl40245
2Br2CH2Cl20255
3NBSCH2Cl20470
4NBSCH2Cl225265 (with byproducts)
5NBSTHF0468

Note: This table is for illustrative purposes and the data are hypothetical, based on general principles of electrophilic aromatic substitution.

By systematically varying these parameters and analyzing the product distribution, a set of optimal conditions can be established. This data-driven approach, rooted in kinetic studies and reaction profiling, is indispensable for the development of a robust and efficient synthesis of this compound.

Advanced Applications and Derivatization Strategies

Role as Key Intermediates in Complex Molecule Synthesis

The phenylenediamine core is a common motif in a variety of functional molecules. The presence of a bromine atom provides a handle for cross-coupling reactions, while the amino groups can be used for building larger scaffolds through condensation or substitution reactions.

Phenylenediamines are crucial precursors for a range of heterocyclic compounds with significant pharmaceutical applications. For instance, 4-bromo-o-phenylenediamine is a key intermediate in the synthesis of various benzimidazole (B57391) and quinoline (B57606) compounds, which have broad applications in medicine and agriculture. google.com The condensation of o-phenylenediamines with appropriate reagents is a standard method for constructing the benzimidazole ring system. nih.gov The tert-butyl group in 2-bromo-1-N-tert-butylbenzene-1,4-diamine can enhance the solubility and bioavailability of resulting drug candidates, a common strategy in medicinal chemistry.

Furthermore, related bromo-aromatic compounds are extensively used in the synthesis of complex natural products and marine drugs through transition-metal-catalyzed cross-coupling reactions. mdpi.com The bromo substituent on the target compound would readily allow for similar transformations, such as Suzuki, Stille, and Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds, thereby building molecular complexity. mdpi.com

Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers like aromatic polyamides (aramids) and polyimides. These materials are known for their exceptional thermal stability and mechanical strength. mdpi.com The incorporation of a bulky tert-butyl group and a bromine atom into the polymer backbone, as would be possible with this compound, could be used to fine-tune the properties of the resulting polymers. The tert-butyl groups can disrupt chain packing, leading to increased solubility and processability, while the bromine atom could serve as a site for post-polymerization modification to introduce further functionalities.

Moreover, diamine derivatives are used to create functional chromophores and fluorescent materials. For example, 4-bromo-1,2-diaminobenzene is a precursor for fluorescent dipolar quinoxaline (B1680401) derivatives, which have potential as emissive and electron-transport materials in optoelectronic devices. chemicalbook.com The electronic properties of such systems can be tuned by modifying the substituents on the aromatic ring, suggesting that derivatives of this compound could be explored for similar applications. nih.gov

Utilization in Catalysis

The diamine functionality is a cornerstone of modern catalyst design, serving as a scaffold for both organocatalysts and ligands in metal-based systems.

Chiral diamines are frequently used to develop bifunctional organocatalysts that can activate substrates through hydrogen bonding and direct stereoselective transformations. mdpi.comresearchgate.net For example, organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine have been synthesized and tested in Michael additions. mdpi.comresearchgate.net While the specific compound this compound is not chiral itself, it could be derivatized with chiral auxiliaries at the amino positions to create novel organocatalytic structures. The electronic and steric properties imparted by the bromo and tert-butyl groups could influence the catalyst's activity and selectivity.

Diamine derivatives are excellent ligands for transition metals, forming stable complexes that are active in a wide range of catalytic transformations. The nitrogen atoms of the diamine can coordinate to a metal center, and the substituents on the phenylenediamine backbone can modulate the electronic and steric environment of the metal, thereby influencing the outcome of the catalytic reaction.

The bromo-substituent on this compound offers a particularly interesting feature for catalysis. It can be used in "ligand-centered" catalysis, where the ligand itself undergoes a reaction, such as a cross-coupling, in tandem with a metal-catalyzed transformation at a different site. semanticscholar.orgresearchgate.net For example, palladium complexes with borenium-containing phosphine (B1218219) ligands have been used for tandem Diels-Alder and cross-coupling reactions. semanticscholar.org A similar strategy could be envisioned for ligands derived from the title compound.

Synthesis of Advanced Derivatives and Analogs with Modified Properties

The reactivity of the amino and bromo groups allows for the synthesis of a wide array of derivatives. The amino groups can undergo reactions such as alkylation, acylation, and sulfonylation to produce a variety of amides, sulfonamides, and substituted amines. researchgate.net The bromine atom is a versatile handle for introducing various substituents via nucleophilic aromatic substitution or, more commonly, through palladium-catalyzed cross-coupling reactions. nih.gov

For instance, the reaction of related brominated benzothiadiazoles with amines leads to substituted derivatives with altered electronic properties. nih.gov Similarly, coupling reactions of this compound with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or alkynes (Sonogashira coupling) would yield a diverse library of compounds with potentially interesting optical, electronic, or biological properties. mdpi.comresearchgate.net

Below is a table summarizing the potential derivatization reactions for this compound based on the chemistry of its functional groups.

Functional GroupReaction TypePotential ReagentsResulting Structure
Amino GroupsAcylationAcid chlorides, AnhydridesAmides
AlkylationAlkyl halidesSecondary/Tertiary Amines
SulfonylationSulfonyl chloridesSulfonamides
CondensationDicarbonylsHeterocycles (e.g., Benzimidazoles)
Bromo GroupSuzuki CouplingAryl/Alkyl Boronic AcidsBiaryls, Alkylarenes
Stille CouplingOrganostannanesSubstituted Arenes
Heck CouplingAlkenesAlkenylarenes
Sonogashira CouplingTerminal AlkynesArylalkynes
Buchwald-HartwigAmines, AlcoholsArylamines, Aryl ethers
Nucleophilic Aromatic SubstitutionStrong NucleophilesSubstituted Phenylenediamines

Modifications at the Bromine Position via Cross-Coupling Reactions

The bromine atom serves as a highly effective synthetic handle for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry, enabling the construction of complex molecular architectures from simpler precursors. nih.govchemrxiv.org

Research Findings:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly well-suited for aryl bromides like this compound. Research on unprotected ortho-bromoanilines demonstrates that these substrates can be efficiently coupled with a wide range of boronic esters. nih.gov The presence of the free amine groups does not typically inhibit the reaction and can even participate in directing the catalyst. nih.gov This methodology is robust, tolerates various functional groups, and has been successfully demonstrated on a gram scale. nih.gov

The reaction conditions are generally mild, employing a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base in an appropriate solvent. The scope of coupling partners is broad and includes aryl, heteroaromatic, alkyl, and alkenyl boronic esters. nih.gov This allows for the introduction of diverse substituents at the 2-position of the phenylenediamine core. For instance, coupling with aryl boronic esters yields biaryl structures, which are prevalent in pharmaceuticals and material science. Both electron-rich and electron-poor aryl boronates have been shown to provide the coupled products in high yields. nih.gov

In addition to palladium, nickel-based catalytic systems, particularly those activated by visible light (photoredox catalysis), have emerged as powerful alternatives. nih.govchemrxiv.org These methods can facilitate C-N and C-O bond formations, coupling the aryl bromide with nucleophiles such as anilines, phenols, and even aliphatic alcohols under mild conditions. nih.govchemrxiv.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Partners for ortho-Bromoaniline Scaffolds This table illustrates the types of boronic esters that have been successfully coupled with ortho-bromoaniline structures, a class of compounds to which this compound belongs. nih.gov

Coupling Partner (Boronic Ester)Product TypePotential Application
Aryl Boronic Esters (e.g., Phenyl, Tolyl)Biaryl derivativesPharmaceuticals, Liquid Crystals
Heteroaromatic Boronic Esters (e.g., Pyridyl)Heterobiaryl systemsAgrochemicals, Ligand Design
Alkenyl Boronic EstersStyrenyl derivativesPolymer precursors, Molecular probes
Alkyl Boronic EstersAlkylated anilinesFine chemicals, Synthetic intermediates

Derivatization of Amine Centers for Polyfunctional Molecules

The presence of two chemically distinct amine groups—a primary (–NH₂) and a sterically hindered secondary (–NH-t-Bu)—allows for selective or sequential functionalization. This differential reactivity is key to constructing polyfunctional molecules where each part of the structure can be tailored for a specific purpose.

Research Findings:

The primary amine is generally more nucleophilic and less sterically hindered than the N-tert-butyl secondary amine. This difference can be exploited for selective N-acylation, N-alkylation, or sulfonylation reactions under controlled conditions. For instance, reaction with one equivalent of an acyl chloride or anhydride (B1165640) would be expected to preferentially acylate the primary amine, forming an amide. This new amide bond can introduce a wide array of functional groups.

Subsequent, more forcing conditions could then be used to functionalize the secondary amine. The derivatization of amine groups is a common strategy in fields like metabolomics to enhance the properties of molecules for analysis, for example by increasing their hydrophobicity or proton affinity. nih.gov

Strategies for N-functionalization are extensive. Buchwald-Hartwig amination conditions can be used to form N–C(sp²) bonds, coupling the amine with another aryl halide. nih.gov Amide bond formation is another cornerstone of derivatization. Amides can be synthesized via N-acylation, and these amide precursors themselves can sometimes be used in further cross-coupling reactions where the N-C(O) bond is selectively activated. nsf.gov This opens up a pathway to ketones and other complex structures directly from the amine functionality. nsf.gov

The tert-butyl group on the secondary amine provides significant steric shielding, making it less reactive. This can be an advantage for achieving selectivity at the primary amine. However, under appropriate conditions, such as using a strong base to deprotonate the amine followed by reaction with an electrophile, the secondary amine can also be functionalized. nih.gov

Table 2: Potential Derivatization Reactions at the Amine Centers This table outlines plausible selective functionalization strategies based on the differential reactivity of the two amine groups.

Reaction TypeReagent ExamplePrimary Site of ReactionResulting Functional Group
N-AcylationAcetyl ChloridePrimary Amine (-NH₂)Acetamide
N-SulfonylationTosyl ChloridePrimary Amine (-NH₂)Tosylamide
N-AlkylationBenzyl BromidePrimary Amine (-NH₂)Benzylamine
Reductive AminationAcetone, NaBH₃CNPrimary Amine (-NH₂)Isopropylamine
N-Arylation4-Chlorotoluene, Pd catalystPrimary Amine (-NH₂)N-Aryl Amine

Formation of Polycyclic Systems Incorporating the Diamine Moiety

The 1,4-diamine motif, especially when ortho-substituted with a reactive handle like bromine, is a precursor for the synthesis of various nitrogen-containing heterocyclic and polycyclic systems. These structures form the core of many biologically active compounds and functional materials.

Research Findings:

The construction of polycyclic systems can be envisioned through several multi-step synthetic sequences. A common strategy involves a "cyclization-follows-coupling" approach.

Initial Cross-Coupling: The bromine atom can first be replaced via a Suzuki or Sonogashira coupling. For example, coupling with 2-formylphenylboronic acid would introduce an aldehyde group ortho to one of the amines.

Intramolecular Cyclization: The newly introduced functional group can then react with one of the amine centers to close a ring. An aldehyde, for example, can undergo a condensation reaction with the primary amine, followed by oxidation or reduction, to form quinazoline (B50416) or dihydroquinazoline (B8668462) derivatives.

Another powerful strategy involves intramolecular C-N bond formation. If the primary amine is first acylated with a group containing a terminal alkyne (e.g., propiolic acid), the resulting amide can undergo a palladium- or copper-catalyzed intramolecular cyclization with the aryl bromide at the 2-position to form a lactam fused to the benzene (B151609) ring.

Furthermore, reactions that form multiple rings in a single cascade are also conceivable. A double N-arylation reaction, where both amine groups are coupled with a dihalide linker, could potentially form large macrocyclic structures. While specific examples starting from this compound are not prominent in the literature, the foundational reactions for these transformations are well-established for related aniline (B41778) and phenylenediamine systems. The synthesis of oligo(ortho-arylene) structures containing alternating phenyl and 1,2-azaborinyl units has been demonstrated through iterative Buchwald-Hartwig amination reactions, showcasing the potential for building complex, linked aromatic systems from amine and halide precursors. nih.gov

Table 3: Hypothetical Strategies for Polycyclic System Formation This table presents potential synthetic routes to form fused heterocyclic systems starting from this compound.

Step 1: FunctionalizationStep 2: Cyclization ReactionResulting Polycyclic Core
Suzuki coupling with 2-formylphenylboronic acidIntramolecular Schiff base formation and cyclizationQuinazoline derivative
Acylation of primary amine with chloroacetyl chlorideIntramolecular nucleophilic substitutionBenzodiazepinone derivative
Sonogashira coupling with an alkyne-containing alcoholIntramolecular hydroamination/cyclizationDihydroquinoline derivative
Acylation of primary amine with 2-bromobenzoyl chlorideIntramolecular Ullmann or Buchwald-Hartwig couplingDibenzodiazepinone derivative

Conclusion and Future Research Directions

Summary of Current Research Landscape on 2-Bromo-1-N-tert-butylbenzene-1,4-diamine and Related Compounds

The current body of research on highly functionalized aryl diamines, including structures related to this compound, is dynamic and expansive. A significant focus lies in the development of novel and efficient synthetic methodologies. Transition metal catalysis, particularly with palladium, has been pivotal in advancing the synthesis of aryl amines, with ongoing efforts to improve functional group compatibility and to couple sterically hindered amines. researchgate.netacs.org Research has also been directed towards the synthesis of unique heterocyclic structures that can serve as precursors to substituted diamines. nih.gov

In the realm of materials science, new fluorine-containing diamine monomers are being designed and synthesized for the development of advanced polyimides with potentially improved thermal and optical properties. nih.gov Furthermore, the synthesis of 1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives through copper-catalyzed oxidative coupling highlights the ongoing interest in creating chiral diamine scaffolds for applications in catalysis and materials chemistry. acs.org While direct research on this compound is not extensively documented in publicly available literature, the chemistry of its structural motifs—the brominated benzene (B151609) ring and the substituted diamine—is well-explored, suggesting its potential as a valuable intermediate in various synthetic applications. The synthesis and characterization of the closely related compound, 2-bromo-N,N,N,N-tetramethyl-benzene-1,4-diamine, has been reported, providing a basis for understanding the properties of such molecules. researchgate.netmdpi.com

Unexplored Reactivity and Synthetic Opportunities

Despite significant progress, numerous avenues for exploring the reactivity and synthetic potential of highly functionalized aryl diamines remain. A key challenge and, therefore, a significant opportunity lies in achieving regioselective C-H functionalization in arenes, particularly at the para-position of anilines, which has been elusive until recent developments. researchgate.net The development of methods that can tolerate a wide array of functional groups is a persistent goal in organic synthesis. researchgate.net

The exploration of novel reaction pathways is another promising frontier. For instance, the use of arynes in the synthesis of highly functionalized indanes under mild conditions opens up new possibilities for constructing complex molecular architectures from simple precursors. nih.gov Additionally, the rhodium-catalyzed oxidative cyclization of allylic hydroxylamine-derived sulfamate (B1201201) esters to produce bicyclic aziridines, which are precursors to substituted diamines, showcases the potential of innovative cyclization strategies. nih.gov There is also considerable scope for investigating the three-component reaction of diamines with orthoformates and phosphites to generate novel bisaminomethylenebisphosphonates with potential biological activities. mdpi.com

Emerging Applications in Advanced Organic Synthesis and Materials Science

The unique structural features of highly functionalized aryl diamines position them as key building blocks for a range of emerging applications. In materials science, the design of novel diamine monomers is crucial for creating next-generation polymers. For example, new fluorine-containing diamines are being investigated for the synthesis of polyimides with enhanced properties. nih.gov Diamine-functionalized metal-organic frameworks are also showing exceptional performance in CO2 capture, indicating a role for these compounds in environmental applications. rsc.org

In the field of advanced organic synthesis, brominated organic compounds are recognized as versatile intermediates for a multitude of transformations, including bromination, oxidation, and cyclization reactions. nih.govdatapdf.comresearchgate.net This underscores the potential utility of this compound as a precursor for further functionalization. The development of fluorogenic probes based on arylureas and amides for the detection of amines points towards the potential application of functionalized diamines in sensor technology. nih.gov

Challenges and Perspectives for Future Investigations in Highly Functionalized Aryl Diamines

The future of research in highly functionalized aryl diamines will be shaped by addressing several key challenges. A primary hurdle is the development of synthetic methods that are not only efficient and high-yielding but also environmentally benign. researchgate.net The pursuit of catalytic systems that can operate under mild conditions with broad substrate scope and high functional group tolerance remains a central theme. researchgate.netacs.org

A significant challenge lies in the synthesis of sterically demanding anilines, and overcoming this will require innovative ligand design and catalyst development. acs.org Looking forward, the integration of technologies such as flow chemistry for the generation and reaction of reactive intermediates like aryllithiums could provide new avenues for the synthesis of polyfunctionalized aryl compounds. researchgate.net Furthermore, the exploration of diazotization-driven synthesis presents opportunities for creating functional dyes and materials from aryl amine precursors. dntb.gov.ua The continued investigation into the synthesis and application of bromophenol derivatives with biological activity also suggests a promising direction for related bromo-substituted aryl diamines. nih.gov Ultimately, a deeper understanding of the structure-property relationships in this class of compounds will be crucial for unlocking their full potential in both fundamental research and practical applications.

Q & A

Basic: What are the optimal synthetic routes for 2-bromo-1-N-tert-butylbenzene-1,4-diamine, and how can purity be ensured?

Answer:
The synthesis typically involves bromination of a tert-butyl-substituted benzene diamine precursor. For example, tert-butylbenzene derivatives can undergo electrophilic substitution using bromine sources (e.g., NBS or Br₂ in controlled conditions) . Post-synthesis, purity is critical:

  • Purification: Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
  • Validation: Monitor by TLC and confirm purity via HPLC (>95% by area normalization).
  • Safety: Handle brominated intermediates under inert atmospheres to avoid side reactions (e.g., debromination) .

Basic: How can the structure of this compound be confirmed experimentally?

Answer:
A multi-technique approach is recommended:

  • X-ray crystallography: Resolve the crystal structure to confirm regiochemistry (e.g., tert-butyl and bromine positions). SHELX programs are widely used for refinement .
  • NMR spectroscopy:
    • ¹H NMR: Look for distinct tert-butyl singlet (~1.3 ppm) and aromatic protons split by bromine’s electron-withdrawing effect .
    • ¹³C NMR: Confirm bromine’s deshielding effect on adjacent carbons (δ ~120–130 ppm) .
  • Mass spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ with isotopic peaks confirming bromine (≈1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How do steric effects from the tert-butyl group influence bromine’s reactivity in this compound?

Answer:
The tert-butyl group introduces steric hindrance, which:

  • Limits electrophilic substitution: Directs bromine to the para position relative to the diamine group .
  • Affects reaction kinetics: Slows down further bromination due to steric shielding, as observed in related tert-butylbenzene systems .
  • Stabilizes intermediates: Computational studies (DFT) suggest tert-butyl groups stabilize carbocation intermediates in SN1 pathways, though SN2 is less likely due to steric constraints .

Advanced: What analytical challenges arise in distinguishing this compound from its regioisomers?

Answer:
Regioisomers (e.g., 3-bromo or 1-bromo derivatives) pose identification challenges:

  • Chromatographic separation: Use reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases to resolve closely eluting isomers .
  • Vibrational spectroscopy: FT-IR can differentiate isomers via C-Br stretching frequencies (550–600 cm⁻¹), but overlap may occur. Raman spectroscopy offers better resolution .
  • Crystallography: Single-crystal X-ray diffraction is definitive but requires high-quality crystals. SHELXL refinement is recommended .

Advanced: How do conflicting literature reports on this compound’s stability under acidic conditions inform experimental design?

Answer:
Contradictory data may arise from varying protonation sites:

  • Diamine group reactivity: The tert-butyl group stabilizes the benzene ring against electrophilic attack, but the diamine moiety can protonate, leading to decomposition in strong acids (e.g., HCl > 1 M).
  • Mitigation strategies:
    • Use buffered solutions (pH 4–6) during reactions.
    • Monitor stability via UV-Vis spectroscopy (absorbance shifts indicate degradation) .
    • Refer to safety data sheets (SDS) for handling guidelines in acidic media .

Advanced: What computational methods are suitable for predicting the photophysical properties of this compound?

Answer:

  • TD-DFT (Time-Dependent Density Functional Theory): Predict UV-Vis absorption spectra by modeling electron transitions. B3LYP/6-311+G(d,p) is a common functional/basis set combination .
  • Solvent effects: Include PCM (Polarizable Continuum Model) to simulate acetonitrile or water environments.
  • Validation: Compare computed λ_max with experimental UV-Vis data (expected range: 280–320 nm for brominated aromatics) .

Advanced: How can researchers resolve discrepancies in reported melting points for this compound?

Answer:
Variations in melting points (e.g., 143–145°C vs. 150–152°C) often stem from:

  • Polymorphism: Recrystallize from different solvents (e.g., ethanol vs. DCM) to isolate stable forms.
  • Purity: Impurities (e.g., unreacted diamine) lower melting points. Validate via DSC (Differential Scanning Calorimetry) with >99% purity samples .
  • Methodology: Standardize heating rates (1–2°C/min) during measurements .

Advanced: What strategies are effective for functionalizing this compound without bromine displacement?

Answer:
To retain bromine while modifying other sites:

  • Protect the diamine group: Use Boc (tert-butoxycarbonyl) protection before reactions .
  • Cross-coupling reactions: Employ Suzuki-Miyaura coupling with arylboronic acids, using Pd catalysts (e.g., Pd(PPh₃)₄) under mild conditions (50°C, THF) .
  • Monitor side reactions: Regular GC-MS checks ensure bromine retention .

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